molecular formula C10H12N2O5 B13933637 N-(3,5-dimethoxy-2-nitrophenyl)acetamide

N-(3,5-dimethoxy-2-nitrophenyl)acetamide

Cat. No.: B13933637
M. Wt: 240.21 g/mol
InChI Key: MBENASGEXLZMFP-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxy-2-nitrophenyl)acetamide is an organic compound with the molecular formula C10H12N2O5 It is characterized by the presence of a nitro group (-NO2) and two methoxy groups (-OCH3) attached to a phenyl ring, along with an acetamide group (-NHCOCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxy-2-nitrophenyl)acetamide typically involves the nitration of a precursor compound followed by acetylation. One common method starts with the nitration of 3,5-dimethoxyaniline to form 3,5-dimethoxy-2-nitroaniline. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxy-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding amine and acetic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 3,5-dimethoxy-2-aminophenylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,5-dimethoxy-2-nitroaniline and acetic acid.

Scientific Research Applications

N-(3,5-dimethoxy-2-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxy-2-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

    N-(3-nitrophenyl)acetamide: Lacks the methoxy groups, which may result in different chemical and biological properties.

    N-(3,4-dimethoxyphenyl)acetamide: Similar structure but with methoxy groups in different positions, affecting its reactivity and applications.

    N-(2-hydroxy-5-nitrophenyl)acetamide:

Uniqueness

N-(3,5-dimethoxy-2-nitrophenyl)acetamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both methoxy and nitro groups on the phenyl ring provides a balance of electron-donating and electron-withdrawing effects, making it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

N-(3,5-dimethoxy-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O5/c1-6(13)11-8-4-7(16-2)5-9(17-3)10(8)12(14)15/h4-5H,1-3H3,(H,11,13)

InChI Key

MBENASGEXLZMFP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=CC(=C1)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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